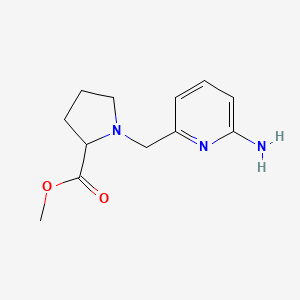
S-(3-((4-Aminophenyl)amino)-3-oxopropyl) Methanesulfonothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(3-((4-Aminophenyl)amino)-3-oxopropyl) Methanesulfonothioate: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of functional groups, including an amino group, a ketone, and a sulfonothioate group, which contribute to its diverse reactivity and utility in research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-(3-((4-Aminophenyl)amino)-3-oxopropyl) Methanesulfonothioate typically involves multi-step organic reactions. One common synthetic route starts with the reaction of 4-aminophenylamine with a suitable acylating agent to introduce the 3-oxopropyl group. This intermediate is then reacted with methanesulfonothioate under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and rigorous quality control measures to produce the compound in bulk quantities .
Analyse Des Réactions Chimiques
Types of Reactions
S-(3-((4-Aminophenyl)amino)-3-oxopropyl) Methanesulfonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .
Applications De Recherche Scientifique
S-(3-((4-Aminophenyl)amino)-3-oxopropyl) Methanesulfonothioate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of S-(3-((4-Aminophenyl)amino)-3-oxopropyl) Methanesulfonothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminophenyl sulfone: Shares the amino group but differs in its overall structure and reactivity.
Phenylalanine derivatives: Similar in having an amino group attached to an aromatic ring but differ in functional groups and applications.
Uniqueness
S-(3-((4-Aminophenyl)amino)-3-oxopropyl) Methanesulfonothioate stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C10H14N2O3S2 |
|---|---|
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
N-(4-aminophenyl)-3-methylsulfonylsulfanylpropanamide |
InChI |
InChI=1S/C10H14N2O3S2/c1-17(14,15)16-7-6-10(13)12-9-4-2-8(11)3-5-9/h2-5H,6-7,11H2,1H3,(H,12,13) |
Clé InChI |
MTCBIEDWSHFQKP-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)SCCC(=O)NC1=CC=C(C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-2-[[2-[2-(4-nitrophenyl)ethyl]-1,3-dioxolan-2-yl]methyl]-1,3-dioxolane](/img/structure/B13851499.png)
![[2-Methyl-5-(4-methylsulphonyl)phenyl-3-(2-methoxyethyl)-1-phenyl]-1H-pyrrole](/img/structure/B13851502.png)
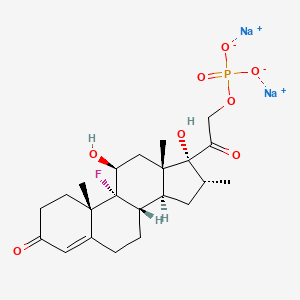
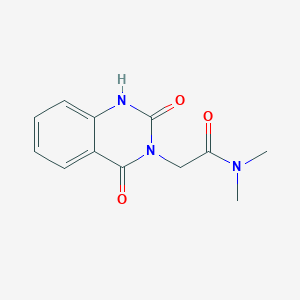
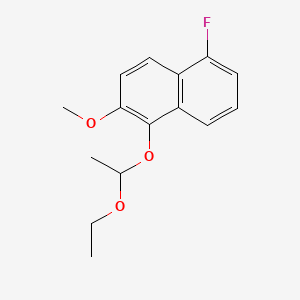
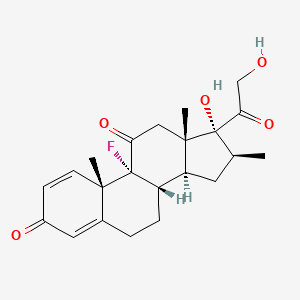
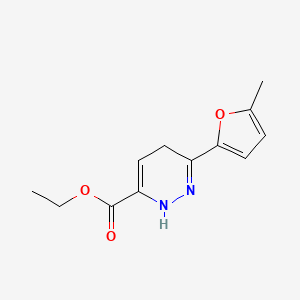
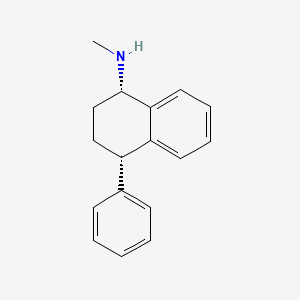
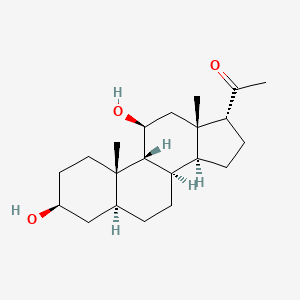


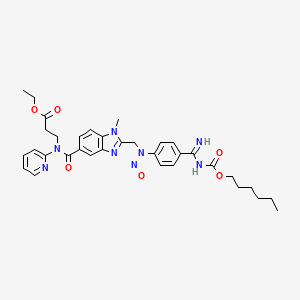
![N-[(2-piperazin-1-ylphenyl)methyl]acetamide](/img/structure/B13851559.png)
